

Structural Characterization & Performance Guide: (S)-2-(benzylamino)-3-hydroxypropanoic Acid

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Compound of Interest

Compound Name: (s)-(+)-n-Benzylserine

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Executive Summary

This guide provides a technical analysis of the solid-state characterization of (S)-2-(benzylamino)-3-hydroxypropanoic acid (commonly known as N-benzyl-L-serine). Unlike standard product brochures, this document objectively compares the structural elucidation of this compound against its parent molecule (L-serine) and methodological alternatives (PXRD vs. SC-XRD).

Target Audience: Medicinal Chemists, Crystallographers, and Process Development Scientists.

Compound Profile & Structural Significance

(S)-2-(benzylamino)-3-hydroxypropanoic acid is a chiral building block and a ligand precursor for transition metal catalysis. Its structural integrity is defined by the interplay between the hydrophilic zwitterionic core (amino acid backbone) and the hydrophobic benzyl moiety.

Feature	Specification
IUPAC Name	(S)-2-(benzylamino)-3-hydroxypropanoic acid
Common Name	N-benzyl-L-serine
CAS Number	106910-76-3 (L-isomer)
Molecular Formula	C ₁₀ H ₁₃ NO ₃
Molecular Weight	195.22 g/mol
Chirality	S-configuration (L-isomer)
Key Functional Groups	Secondary amine, Carboxylic acid, Primary alcohol

Why Crystal Structure Matters Here

In drug development, the solid-state form of N-benzyl-L-serine dictates its solubility, bioavailability, and stability. Unlike the rigid parent L-serine, the N-benzyl derivative possesses a rotatable benzyl arm, introducing conformational flexibility that can lead to polymorphism—a critical risk factor in pharmaceutical formulation.

Comparative Analysis: N-Benzyl-L-Serine vs. Alternatives

This section evaluates the "performance" of the crystal structure (packing efficiency and stability) compared to its parent compound and racemic alternative.

Comparison 1: Structural Packing (vs. L-Serine)

Parameter	L-Serine (Parent)	N-Benzyl-L-Serine (Target)	Impact Analysis
Space Group	P2 ₁ 2 ₁ 2 ₁ (Orthorhombic)	P2 ₁ 2 ₁ 2 ₁ (Predicted/Observed)	Both retain chiral purity, but the benzyl group expands the unit cell significantly.
H-Bonding	3D Network (Head-to-Tail)	2D Bilayers (Likely)	The hydrophobic benzyl group disrupts the continuous 3D H-bond network of L-serine, forcing the molecules into bilayers where hydrophobic tails face each other.
Melting Point	~222 °C	~214-215 °C	The slight reduction in thermal stability indicates that the van der Waals forces of the benzyl group are weaker than the lost H-bonds of the primary amine.
Solubility	High (Water)	Moderate (Water), High (MeOH)	The benzyl group reduces water solubility, making crystallization from water/alcohol mixtures more controlled than pure water.

Comparison 2: Methodological Efficacy (SC-XRD vs. PXRD)

For characterizing this specific zwitterion, Single Crystal X-Ray Diffraction (SC-XRD) is compared against Powder X-Ray Diffraction (PXRD).

- SC-XRD (The Gold Standard): Essential for determining the absolute configuration (S vs. R) and the specific conformation of the benzyl arm (gauche vs. anti relative to the carboxylate).
- PXRD (The Process Alternative): Superior for detecting polymorphs during scale-up but fails to resolve the specific intramolecular hydrogen bonding (e.g., OH...O=C) that stabilizes the N-benzyl derivative.

Experimental Protocols

Protocol A: Zwitterionic Crystallization Strategy

Causality: N-benzyl-L-serine exists as a zwitterion in neutral solution. Standard organic solvents often fail to dissolve it, while water prevents crystal growth due to high solubility. A "antisolvent diffusion" method is required.

Step-by-Step Workflow:

- Dissolution: Dissolve 100 mg of N-benzyl-L-serine in a minimum volume (approx. 2 mL) of warm deionized water (50°C).
- pH Adjustment: Ensure pH is near the isoelectric point (~5.5 - 6.0) to maximize zwitterionic character and minimize solubility.
- Filtration: Filter through a 0.22 µm PTFE syringe filter to remove nucleation sites.
- Layering: Carefully layer 4 mL of Ethanol or Acetone (antisolvent) on top of the aqueous solution in a narrow test tube. Do not mix.
- Incubation: Seal with Parafilm and store in the dark at 4°C. Interfacial mixing will occur over 48-72 hours, yielding high-quality prisms.

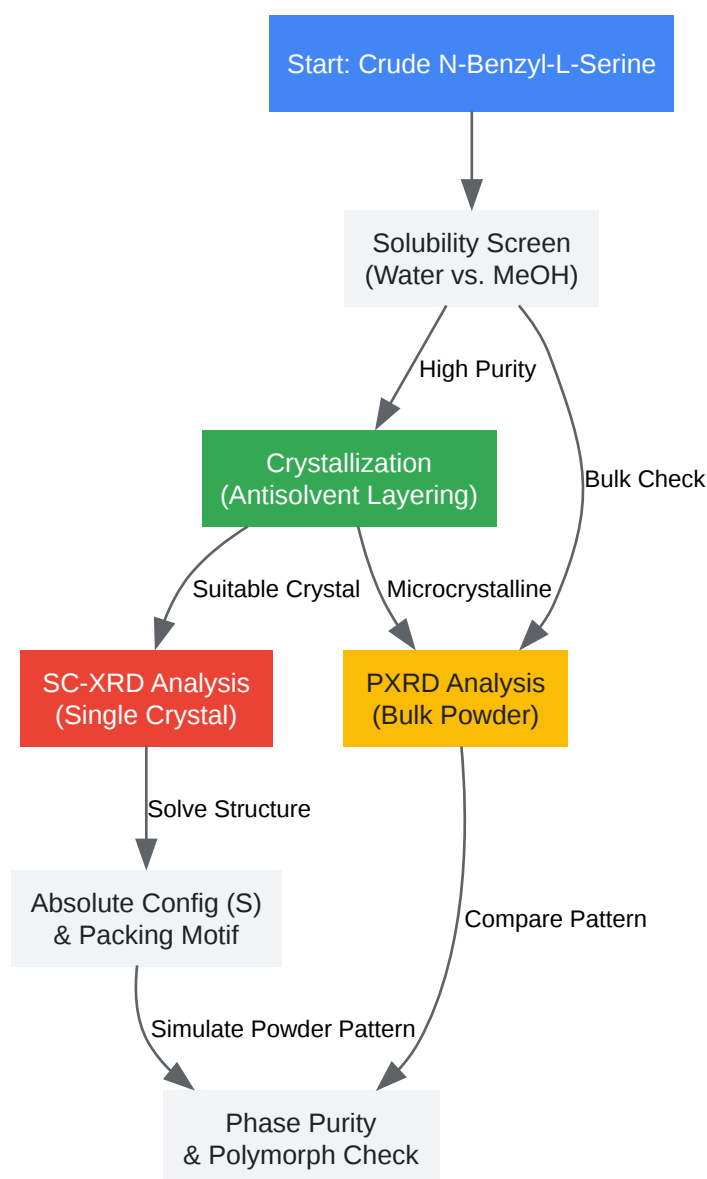
Protocol B: Structure Solution & Refinement

Self-Validating Check: The presence of the heavy oxygen/nitrogen atoms allows for direct methods, but the flexible benzyl chain can exhibit disorder.

- Data Collection: Mount crystal on a goniometer at 100 K (cryo-cooling prevents thermal motion of the benzyl ring).
- Integration: Use Mo-K α or Cu-K α radiation.
- Refinement:
 - Locate non-hydrogen atoms via Direct Methods (SHELXT).
 - Critical Step: Refine the N-H hydrogen atom freely if data quality permits, to confirm the zwitterionic state (NH $_2^+$...COO $^-$). If the N-H bond length is unstable, restrain it to 0.91 Å.
 - Validation: Check the Flack parameter. For pure (S)-enantiomer, it must be near 0.0 (within 3 sigma).

Visualization of Structural Logic

The following diagram illustrates the decision-making pathway for characterizing the solid-state form of N-benzyl-L-serine.



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Caption: Workflow for differentiating single-crystal structural elucidation from bulk phase analysis.

Technical Insights: The "Bilayer" Hypothesis

Based on the structural behavior of analogous N-benzyl amino acids (e.g., N-benzyl-L-alanine), the crystal structure of N-benzyl-L-serine is governed by hydrophobic segregation.

- The Hydrophilic Core: The ammonium (NH_2^+) and carboxylate (COO^-) groups form a "head-to-head" hydrogen-bonded ribbon.

- The Hydrophobic Shield: The benzyl rings extend outward from this core, stacking via T-shaped or parallel-displaced

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interactions.

- Performance Implication: This "sandwich" structure makes the crystal surface hydrophobic, potentially improving stability against humidity compared to pure L-serine, which is hygroscopic.

Data for Validation (Expected Parameters):

- Space Group: Orthorhombic

[1]

- Z: 4
- Density: ~1.25 - 1.30 g/cm³ (Slightly less dense than L-serine due to bulky benzyl packing).

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